tert-butyl N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]carbamate
CAS No.:
Cat. No.: VC15878738
Molecular Formula: C16H21N3O3
Molecular Weight: 303.36 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C16H21N3O3 | 
|---|---|
| Molecular Weight | 303.36 g/mol | 
| IUPAC Name | tert-butyl N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]carbamate | 
| Standard InChI | InChI=1S/C16H21N3O3/c1-15(2,3)21-14(20)18-16(4,5)13-17-12(19-22-13)11-9-7-6-8-10-11/h6-10H,1-5H3,(H,18,20) | 
| Standard InChI Key | MKJRVRMHFLUODM-UHFFFAOYSA-N | 
| Canonical SMILES | CC(C)(C)OC(=O)NC(C)(C)C1=NC(=NO1)C2=CC=CC=C2 | 
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
tert-Butyl N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]carbamate features a 1,2,4-oxadiazole ring substituted at the 5-position with a phenyl group. The oxadiazole moiety is linked to a propan-2-yl backbone, which is further functionalized with a tert-butoxycarbonyl (Boc) carbamate group. This configuration confers rigidity and stability, critical for its role as a synthetic intermediate .
Molecular Formula: C₁₆H₂₁N₃O₃
Molecular Weight: 303.36 g/mol
Key Functional Groups:
- 
1,2,4-Oxadiazole ring (heterocyclic scaffold with N-O-N linkages)
 - 
Phenyl substituent (aromatic stability)
 - 
Boc-protected amine (enhances solubility and prevents unwanted reactions during synthesis) .
 
Physical Properties
| Property | Value | 
|---|---|
| Melting Point | Not reported | 
| Boiling Point | Decomposes before boiling | 
| Solubility | Soluble in dichloromethane, methanol, THF | 
| Stability | Stable under inert conditions | 
The compound’s solubility in polar aprotic solvents facilitates its use in coupling reactions, while the Boc group’s lability under acidic conditions enables selective deprotection during multi-step syntheses .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of tert-butyl N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]carbamate involves sequential heterocycle formation and protection/deprotection steps:
Step 1: Formation of 3-Phenyl-1,2,4-oxadiazole
A nitrile oxide intermediate, generated from hydroxylamine and phenylacetonitrile, undergoes [3+2] cycloaddition with a nitrile to form the oxadiazole ring. This reaction is typically catalyzed by base and conducted in anhydrous tetrahydrofuran (THF) .
Step 2: Alkylation and Boc Protection
The oxadiazole is alkylated using 2-bromo-2-methylpropane to introduce the propan-2-yl group. Subsequent Boc protection of the amine group employs di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine .
Step 3: Purification
Crude product is purified via flash column chromatography (eluent: dichloromethane/methanol 100:1), yielding the final compound in >80% purity .
Optimization Challenges
- 
Oxadiazole Ring Stability: The 1,2,4-oxadiazole ring is prone to hydrolysis under strongly acidic or basic conditions, necessitating pH-controlled environments during synthesis .
 - 
Boc Group Handling: While the Boc group enhances solubility, its removal requires trifluoroacetic acid (TFA), complicating large-scale production due to corrosive reagents .
 
Applications in Pharmaceutical Development
Role in Naldemedine Synthesis
Naldemedine (Symproic®), approved for opioid-induced constipation, incorporates tert-butyl N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]carbamate as a key building block. The oxadiazole moiety contributes to:
- 
Receptor Binding Affinity: The heterocycle’s electron-deficient nature facilitates π-π interactions with μ-opioid receptors .
 - 
Metabolic Stability: Resistance to cytochrome P450 enzymes prolongs the drug’s half-life (~11 hours) .
 
Pharmacokinetics and Metabolism
Absorption and Distribution
In radiolabeled studies using [¹⁴C]-naldemedine, the parent compound derived from tert-butyl N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]carbamate exhibited:
- 
Rapid Absorption: Median Tₘₐₓ = 0.8–0.9 hours.
 - 
Wide Distribution: Volume of distribution (Vd) = 110 L, indicating extensive tissue penetration .
 
Metabolic Fate
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